Cas no 1806748-21-9 (5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid)

5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid
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- インチ: 1S/C8H4F3IN2O5/c9-8(10,11)19-7-6(14(17)18)3(1-5(15)16)4(12)2-13-7/h2H,1H2,(H,15,16)
- InChIKey: PLACXGRIKUEPAP-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C(=C1CC(=O)O)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 105
5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090662-1g |
5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid |
1806748-21-9 | 97% | 1g |
$1,519.80 | 2022-03-31 |
5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acidに関する追加情報
Comprehensive Overview of 5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806748-21-9)
5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806748-21-9) is a specialized heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, characterized by the presence of a nitro group, trifluoromethoxy moiety, and an acetic acid side chain. Its unique structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and antibacterial agents.
The growing interest in 5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid is driven by its potential role in addressing global health challenges, such as antibiotic resistance and chronic diseases. Researchers are increasingly exploring its utility in drug discovery, especially for targeting multidrug-resistant pathogens. The compound's iodo-substituted pyridine core enhances its reactivity, enabling precise modifications for tailored applications. Additionally, its trifluoromethoxy group contributes to improved metabolic stability, a critical factor in pharmacokinetic optimization.
From a synthetic chemistry perspective, CAS No. 1806748-21-9 serves as a versatile building block for constructing complex molecular architectures. Its nitro functionality allows for further reduction or substitution, facilitating the creation of diverse nitrogen-containing heterocycles. This adaptability aligns with current trends in fragment-based drug design, where modular compounds like this are prized for their ability to accelerate lead compound identification. The compound's acetic acid moiety also offers opportunities for conjugation, making it suitable for bioconjugation strategies in targeted therapy development.
Environmental and sustainability considerations are increasingly shaping chemical research, and 5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid is no exception. Innovations in green chemistry are driving efforts to optimize its synthesis, reducing waste and energy consumption. Researchers are investigating catalytic methods and solvent-free reactions to enhance the compound's synthetic efficiency. These advancements not only improve scalability but also address regulatory requirements for sustainable manufacturing practices in the chemical industry.
The compound's relevance extends to material science, where its electron-deficient pyridine ring contributes to the development of organic electronic materials. Its potential applications in OLEDs (organic light-emitting diodes) and photovoltaic devices are under exploration, reflecting the interdisciplinary nature of modern chemical research. As industries seek high-performance materials, the unique properties of CAS No. 1806748-21-9 position it as a candidate for innovative solutions in energy storage and optoelectronics.
In conclusion, 5-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetic acid represents a multifaceted compound with broad scientific and industrial implications. Its structural features, including the iodo substituent, nitro group, and trifluoromethoxy linkage, offer diverse opportunities for innovation in medicinal chemistry, agrochemicals, and advanced materials. As research continues to uncover its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology today.
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